molecular formula C12H10ClNOS2 B2933833 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone CAS No. 2176270-87-2

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone

Cat. No.: B2933833
CAS No.: 2176270-87-2
M. Wt: 283.79
InChI Key: JQLOCGIFOPXHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone is a heterocyclic compound featuring a thieno[3,2-c]pyridine core fused with a thiophene moiety via a methanone bridge. This scaffold is structurally analogous to pharmacologically active thienopyridines such as clopidogrel and prasugrel, which are P2Y12 receptor antagonists used as antiplatelet agents . The chlorine substituent at the 2-position of the thienopyridine ring and the thiophen-2-yl group may influence its electronic properties, metabolic stability, and biological activity.

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS2/c13-11-6-8-7-14(4-3-9(8)17-11)12(15)10-2-1-5-16-10/h1-2,5-6H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLOCGIFOPXHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic routes and reaction conditions: : The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone can be achieved through a multi-step process involving the chlorination of precursor thiophene and pyridine derivatives. The reaction usually involves chlorinating agents like thionyl chloride under controlled temperature conditions.

  • Industrial production methods: : For industrial-scale production, the compound synthesis can be optimized using continuous flow reactors to ensure higher yield and purity. Scaling up involves ensuring reaction stability and managing the exothermic nature of chlorination reactions.

Chemical Reactions Analysis

  • Types of reactions it undergoes

    • Oxidation: : It can undergo oxidation where the thiophen-2-yl group is oxidized, forming sulfoxides or sulfones.

    • Reduction: : The compound can be reduced using agents like lithium aluminum hydride, affecting the carbonyl group.

    • Substitution: : The chloro group can be substituted through nucleophilic substitution reactions.

  • Common reagents and conditions

    • Oxidation: : Reagents like hydrogen peroxide and acetic acid are commonly used.

    • Reduction: : Lithium aluminum hydride in dry ether is a typical reducing agent.

    • Substitution: : Substitution reactions often use nucleophiles like amines or alkoxides under mild to moderate conditions.

  • Major products formed

    • Oxidation: : Sulfoxides and sulfones.

    • Reduction: : Alcohol derivatives.

    • Substitution: : Amino or ether derivatives.

Scientific Research Applications

  • Chemistry: : Its structure allows for the exploration of novel reaction mechanisms and pathways in organic synthesis.

  • Biology: : It may serve as a molecular probe in biological systems to study receptor-ligand interactions.

  • Medicine: : There is potential for development as a pharmaceutical intermediate, possibly in the creation of anti-inflammatory or antineoplastic agents.

  • Industry: : It can be employed in the development of specialty polymers and materials with specific electronic or optical properties.

Mechanism of Action

The compound's effects are mediated through interactions with specific molecular targets. For instance, in medicinal applications, it might bind to enzyme active sites or receptor binding domains, inhibiting or modulating their activity. This binding is often driven by hydrogen bonds, hydrophobic interactions, and sometimes covalent bonding, depending on the target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Biological Activity/Application Reference
Clopidogrel Thieno[3,2-c]pyridine 2-Chlorophenyl, methyl ester P2Y12 inhibitor (antiplatelet)
Vicagrel Thieno[3,2-c]pyridine 2-Acetoxy, methyl ester (pro-drug) Hydrolyzed to active metabolite via CES2/AADAC
(S)-CIK (Clopidogrel Intermediate) Thieno[3,2-c]pyridine 2-Chlorophenyl, cyano group Key intermediate in clopidogrel synthesis
Target Compound Thieno[3,2-c]pyridine 2-Chloro, thiophen-2-yl methanone Undisclosed (structural analog) N/A
Prasugrel Metabolite (R-95913) Thieno[3,2-c]pyridine Cyclopropyl, 2-fluorophenyl, ketone Active metabolite of prasugrel
(3-Amino-...)(4-Chlorophenyl)methanone Cycloocta[b]thieno[3,2-e]pyridine 4-Chlorophenyl, spirocyclic amine Antimicrobial (spirothiazolinone derivative)

Key Observations :

  • Clopidogrel and Vicagrel: Both are thienopyridine-based antiplatelet agents. The target compound lacks the ester pro-drug motif, suggesting distinct metabolic pathways.
  • Deuterated Analogs : Deuteration at critical positions (e.g., methyl groups) in clopidogrel analogs improves metabolic stability and enantiomeric purity (e.g., 100% ee for R-10a) . The absence of deuteration in the target compound may result in faster hepatic clearance.

Biological Activity

The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone is a member of the thienopyridine class of compounds, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H10ClN2OS
  • Molecular Weight : 278.75 g/mol
  • CAS Number : 2034417-06-4

The compound features a thienopyridine core with a chloro substituent and a thiophenyl group, contributing to its unique reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thienopyridine moiety facilitates binding to target proteins, while the thiophenyl group enhances hydrophobic interactions. These interactions can modulate cellular pathways and physiological responses.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • Some studies suggest that thienopyridine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
    • For example, a related compound demonstrated significant cytotoxic effects against breast cancer cell lines by disrupting cell cycle progression and promoting apoptosis .
  • Antimicrobial Properties :
    • Thienopyridine derivatives have shown antibacterial and antifungal activities. In vitro studies indicated effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans .
    • The compound's ability to disrupt microbial cell membranes is believed to play a crucial role in its antimicrobial efficacy.
  • Anti-inflammatory Effects :
    • Some derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Case Study 1: Anticancer Activity

A study published in the European Journal of Medicinal Chemistry evaluated the anticancer potential of thienopyridine derivatives. The results showed that compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity .

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity, a derivative of the compound was tested against a panel of bacteria and fungi. The results demonstrated potent activity with minimum inhibitory concentrations (MICs) as low as 1 µg/mL against E. coli and C. albicans, suggesting potential therapeutic applications in infectious diseases .

Comparative Analysis

Activity Effectiveness Reference
AnticancerCytotoxicity against cancer cell lines
AntimicrobialMICs as low as 1 µg/mL
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.